Cletoquine
Cletoquine
Cletoquine, also known as desethyl hydroxychloroquine, is an active metabolite of hydroxychloroquine. Cletoquine is formed via the desethylation of hydroxychloroquine in the liver, a process mediated by the cytochrome P450 (CYP) isoforms CYP2D6, CYP3A4, CYP3A5, and CYP2C8. Cletoquine has the ability to against the chikungunya virus (CHIKV). Cletoquine has antimalarial effects and has the potential for autoimmune diseases treatment.
Brand Name:
Vulcanchem
CAS No.:
4298-15-1
VCID:
VC0195364
InChI:
InChI=1S/C16H22ClN3O/c1-12(3-2-7-18-9-10-21)20-15-6-8-19-16-11-13(17)4-5-14(15)16/h4-6,8,11-12,18,21H,2-3,7,9-10H2,1H3,(H,19,20)
SMILES:
CC(CCCNCCO)NC1=C2C=CC(=CC2=NC=C1)Cl
Molecular Formula:
C16H22ClN3O
Molecular Weight:
307.82 g/mol
Cletoquine
CAS No.: 4298-15-1
Impurities
VCID: VC0195364
Molecular Formula: C16H22ClN3O
Molecular Weight: 307.82 g/mol
Purity: > 95%
CAS No. | 4298-15-1 |
---|---|
Product Name | Cletoquine |
Molecular Formula | C16H22ClN3O |
Molecular Weight | 307.82 g/mol |
IUPAC Name | 2-[4-[(7-chloroquinolin-4-yl)amino]pentylamino]ethanol |
Standard InChI | InChI=1S/C16H22ClN3O/c1-12(3-2-7-18-9-10-21)20-15-6-8-19-16-11-13(17)4-5-14(15)16/h4-6,8,11-12,18,21H,2-3,7,9-10H2,1H3,(H,19,20) |
Standard InChIKey | XFICNUNWUREFDP-UHFFFAOYSA-N |
SMILES | CC(CCCNCCO)NC1=C2C=CC(=CC2=NC=C1)Cl |
Canonical SMILES | CC(CCCNCCO)NC1=C2C=CC(=CC2=NC=C1)Cl |
Appearance | Off-White Solid |
Melting Point | 115-122°C |
Description | Cletoquine, also known as desethyl hydroxychloroquine, is an active metabolite of hydroxychloroquine. Cletoquine is formed via the desethylation of hydroxychloroquine in the liver, a process mediated by the cytochrome P450 (CYP) isoforms CYP2D6, CYP3A4, CYP3A5, and CYP2C8. Cletoquine has the ability to against the chikungunya virus (CHIKV). Cletoquine has antimalarial effects and has the potential for autoimmune diseases treatment. |
Purity | > 95% |
Synonyms | 2-[[4-[(7-Chloro-4-quinolyl)amino]pentyl]amino]ethanol; (±)-Desethylhydroxychloroquine; Cletoquine |
Reference | 1. Dongre VG, Ghugare PD, Karmuse P, Singh D, Jadhav A, Kumar A. Identification and characterization of process related impurities in chloroquine and hydroxychloroquine by LC/IT/MS, LC/TOF/MS and NMR. J Pharm Biomed Anal. 2009 May 1;49(4):873-9. doi: 10.1016/j.jpba.2009.01.013. Epub 2009 Jan 20. PMID: 19201565. 2. Kumar M, Topno RK, Dikhit MR, Bhawana, Sahoo GC, Madhukar M, Pandey K, Das P. Molecular docking studies of chloroquine and its derivatives against P23pro-zbd domain of chikungunya virus: Implication in designing of novel therapeutic strategies. J Cell Biochem. 2019 Oct;120(10):18298-18308. doi: 10.1002/jcb.29139. Epub 2019 Jul 16. PMID: 31310373. 3. Charlier B, Pingeon M, Dal Piaz F, Conti V, Valentini G, Filippelli A, Izzo V. Development of a novel ion-pairing HPLC-FL method for the separation and quantification of hydroxychloroquine and its metabolites in whole blood. Biomed Chromatogr. 2018 Aug;32(8):e4258. doi: 10.1002/bmc.4258. Epub 2018 May 16. PMID: 29669398. 4. Chhonker YS, Sleightholm RL, Li J, Oupický D, Murry DJ. Simultaneous quantitation of hydroxychloroquine and its metabolites in mouse blood and tissues using LC-ESI-MS/MS: An application for pharmacokinetic studies. J Chromatogr B Analyt Technol Biomed Life Sci. 2018 Jan 1;1072:320-327. doi: 10.1016/j.jchromb.2017.11.026. Epub 2017 Nov 23. PMID: 29207305; PMCID: PMC5786170. |
PubChem Compound | 71826 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume